3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine
Overview
Description
3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The physicochemical properties of the compound, such as its melting point and boiling point , could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . Additionally, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their function . This binding can result in the inhibition of enzyme activity, thereby affecting downstream biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For instance, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
3-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-10-5-3-7-12(10)8-4-6-11/h10H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRHTJLMJETNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.